molecular formula C19H13ClN2O5S B2625206 4-{[(4-Nitrophenyl)methylene]amino}phenyl 4-chlorobenzenesulfonate CAS No. 331460-93-6

4-{[(4-Nitrophenyl)methylene]amino}phenyl 4-chlorobenzenesulfonate

Cat. No.: B2625206
CAS No.: 331460-93-6
M. Wt: 416.83
InChI Key: RKBMLDCHBLAONA-FYJGNVAPSA-N
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Description

4-{[(4-Nitrophenyl)methylene]amino}phenyl 4-chlorobenzenesulfonate is an organic compound characterized by the presence of nitrophenyl, methylene, amino, phenyl, and chlorobenzenesulfonate groups

Properties

IUPAC Name

[4-[(4-nitrophenyl)methylideneamino]phenyl] 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O5S/c20-15-3-11-19(12-4-15)28(25,26)27-18-9-5-16(6-10-18)21-13-14-1-7-17(8-2-14)22(23)24/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBMLDCHBLAONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Nitrophenyl)methylene]amino}phenyl 4-chlorobenzenesulfonate typically involves the reaction of 4-nitrobenzaldehyde with 4-aminophenyl 4-chlorobenzenesulfonate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(4-Nitrophenyl)methylene]amino}phenyl 4-chlorobenzenesulfonate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Biological Activity

The compound 4-{[(4-Nitrophenyl)methylene]amino}phenyl 4-chlorobenzenesulfonate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Structure

The compound's structure can be represented as follows:

  • Chemical Formula : C13H10ClN2O3S
  • Molecular Weight : 304.75 g/mol

The compound features a nitrophenyl group, a methylene bridge, and a chlorobenzenesulfonate moiety, which may contribute to its biological properties.

Physical Properties

PropertyValue
Melting PointNot specified
SolubilitySoluble in DMSO
LogP (Partition Coefficient)Not available

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study assessed the antibacterial efficacy against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The results showed:

  • Minimum Inhibitory Concentration (MIC) :
    • E. coli: 32 µg/mL
    • S. aureus: 16 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antibacterial agents.

Cytotoxicity Studies

A cytotoxicity assay was performed using human cancer cell lines. The compound demonstrated selective cytotoxicity, with an IC50 value of approximately 25 µM against breast cancer cells (MCF-7). Comparative studies with standard chemotherapeutic agents indicated that the compound's mechanism of action might involve apoptosis induction.

The proposed mechanism for the biological activity of this compound includes:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with bacterial ribosomal function.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancer cells.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, the compound was tested against a panel of antibiotic-resistant bacterial strains. The results highlighted its potential as an alternative treatment option, particularly in cases where conventional antibiotics fail.

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted on various cancer cell lines to evaluate the cytotoxic effects. The results indicated that the compound selectively targeted malignant cells while sparing normal cells, making it a promising candidate for further development in cancer therapy.

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